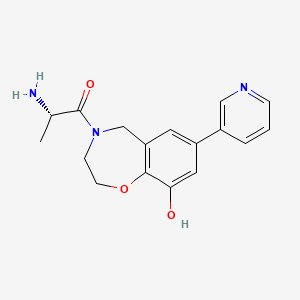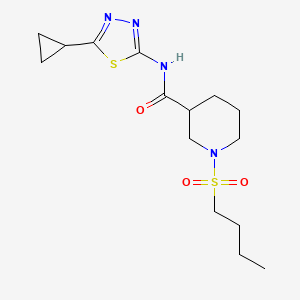
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide
説明
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a methylphenoxy group, which contribute to its distinct chemical properties and reactivity.
作用機序
Target of Action
Similar compounds, such as phenoxy herbicides, are known to target the carotenoid biosynthesis pathway . They interact with phytoene desaturase, an enzyme involved in the synthesis of carotenoids .
Mode of Action
Compounds that inhibit carotenoid synthesis, like some phenoxy herbicides, prevent the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll, depending on the intensity of illumination .
Biochemical Pathways
The compound likely affects the carotenoid biosynthesis pathway. Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . Inhibition of this pathway can lead to the decline of photosynthetic activity .
Pharmacokinetics
A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, is known to undergo rapid oxidative metabolism .
Result of Action
The inhibition of carotenoid synthesis can lead to the degradation of chlorophyll and the decline of photosynthetic activity .
Action Environment
The herbicidal activity of similar compounds has been tested under greenhouse conditions .
生化学分析
Biochemical Properties
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the carotenoid biosynthetic pathway, such as phytoene desaturase . These interactions inhibit the formation of cyclic carotenoids, leading to a decline in photosynthetic activity . The compound’s interaction with these enzymes suggests its potential as a biochemical tool for studying carotenoid biosynthesis and its regulation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce chlorosis in plants by inhibiting phytoene desaturase, leading to a reduction in carotenoid levels and subsequent degradation of chlorophyll . This effect on cellular metabolism highlights the compound’s potential as a herbicidal agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of phytoene desaturase by binding to its active site, preventing the conversion of phytoene to lycopene . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotenoid levels and impaired photosynthetic activity. The compound’s ability to inhibit enzyme activity underscores its potential as a biochemical tool for studying enzyme regulation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound undergoes rapid oxidative metabolism, leading to the formation of its component carboxylic acid and secondary amine . This metabolic degradation affects the compound’s efficacy and necessitates careful consideration of its stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications to minimize toxicity and maximize efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized through oxidative pathways, leading to the formation of its component carboxylic acid and secondary amine . These metabolic transformations influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective application in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation within cellular compartments . Understanding the transport mechanisms of the compound is crucial for optimizing its delivery and targeting in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s efficacy and highlight the importance of understanding its subcellular distribution for effective application in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide typically involves the reaction of 4-methylphenol with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenoxy)acetate: Another phenoxy derivative with herbicidal properties.
2-methylphenoxyacetic acid: Known for its use in the synthesis of ionic liquids and other specialty chemicals.
Uniqueness
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide stands out due to its unique combination of a pyridine ring and a methylphenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-3-5-14(6-4-11)19-12(2)15(18)17-13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJRZTHDHINHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330186 | |
| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878699-77-5 | |
| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B5329893.png)
![(2R,3R,6R)-3-(2,3-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide](/img/structure/B5329908.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5329918.png)
![(E)-2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)pyrrol-2-yl]prop-2-enenitrile](/img/structure/B5329931.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B5329975.png)

